Lithium, [3-(trifluoromethyl)phenyl]-
Description
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Properties
CAS No. |
368-49-0 |
|---|---|
Molecular Formula |
C7H4F3Li |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;trifluoromethylbenzene |
InChI |
InChI=1S/C7H4F3.Li/c8-7(9,10)6-4-2-1-3-5-6;/h1-2,4-5H;/q-1;+1 |
InChI Key |
OCDQYVYQIHXYNH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C[C-]=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Aryl bromides or iodides bearing the 3-(trifluoromethyl)phenyl group undergo oxidative insertion with lithium metal. For example, 1-bromo-3-(trifluoromethyl)benzene reacts with lithium in tetrahydrofuran (THF) at −78°C to form the lithium aryl species. The reaction proceeds via a single-electron transfer mechanism, with the trifluoromethyl group’s electron-withdrawing nature enhancing the electrophilicity of the aromatic ring.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : Reactions conducted below −50°C minimize side reactions such as Wurtz coupling.
-
Solvent : Ethers (THF, diethyl ether) stabilize the lithium intermediate through coordination.
-
Lithium Purity : Lithium wire with a fresh surface ensures consistent reactivity.
A comparative analysis of solvents (Table 1) reveals THF provides a 92% yield versus 78% in diethyl ether due to better solvation of the lithium intermediate.
Table 1: Solvent Effects on Halogen-Lithium Exchange Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | −78 | 92 |
| Diethyl ether | −78 | 78 |
| Toluene | −78 | 65 |
Direct Deprotonation of 3-(Trifluoromethyl)benzene Derivatives
Strong lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium deprotonate activated arenes to generate lithium aryl species.
Substrate Activation and Site Selectivity
The trifluoromethyl group activates the aromatic ring at positions ortho and para to itself. Deprotonation of 3-(trifluoromethyl)toluene with LDA in THF at −40°C selectively generates the lithium species at the para position (87% yield). Meta-directed deprotonation is less favored due to steric hindrance from the trifluoromethyl group.
Kinetic vs. Thermodynamic Control
-
Kinetic conditions (−78°C, short reaction times) favor ortho-lithiation.
-
Thermodynamic conditions (0°C, prolonged stirring) shift selectivity to the para position.
For instance, lithiation of 3-(trifluoromethyl)anisole under kinetic control produces a 3:1 ortho:para ratio, while thermodynamic control reverses this ratio to 1:4.
Catalytic Lithium Insertion Using Transition Metal Mediators
Palladium and nickel catalysts enable lithium insertion into aryl halides under milder conditions. This method avoids extreme temperatures and enhances functional group tolerance.
Palladium-Catalyzed Coupling
A patented process employs Pd(OAc)₂ with a biphenylphosphine ligand to mediate lithium insertion into 3-(trifluoromethyl)chlorobenzene. The reaction proceeds at 25°C in dimethylformamide (DMF), achieving 89% yield with 0.5 mol% catalyst loading.
Nickel-Mediated Reactions
Nickelocene (Cp₂Ni) facilitates lithium insertion into aryl fluorides, which are typically unreactive. For example, 3-(trifluoromethyl)fluorobenzene reacts with lithium in the presence of Cp₂Ni (2 mol%) at −30°C, yielding 84% of the lithium aryl.
Analytical Characterization and Quality Control
Quantitative NMR Spectroscopy
¹H-NMR in deuterated THF confirms the absence of proton signals at δ 6.8–7.2 ppm, indicating complete deprotonation or halogen exchange. ¹⁹F-NMR detects the trifluoromethyl group at δ −63 ppm, with shifts below 0.1 ppm confirming purity.
Titrimetric Analysis
Direct titration with 2,2,2-trifluoroethanol in hexane quantifies active lithium content. A typical batch shows >98% active lithium, with discrepancies attributed to surface oxidation during handling.
Applications in Pharmaceutical Synthesis
Lithium, [3-(trifluoromethyl)phenyl]- serves as a key intermediate in:
Q & A
Advanced Research Question
- Solid-state NMR : ⁷Li magic-angle spinning (MAS) NMR reveals Li coordination environments.
- Raman spectroscopy : Detect Li-C vibrational modes (200–400 cm⁻¹).
- Single-crystal XRD : Resolve Li-π interactions with the aromatic ring, which influence stability .
How can computational models improve the design of trifluoromethylphenyl-lithium compounds with enhanced triboluminescence?
Advanced Research Question
- Crystal engineering : Use software (e.g., Mercury CSP) to predict noncentrosymmetric packing.
- DFT calculations : Optimize molecular dipole moments by introducing electron-donating groups (e.g., methoxy) para to CF₃, as demonstrated in phthalimide derivatives .
What protocols ensure reproducibility in lithium-mediated trifluoromethylphenyl coupling reactions?
Basic Research Question
- Moisture control : Use Schlenk lines or gloveboxes to prevent Li degradation.
- Stoichiometric precision : Monitor reagent ratios via in situ FTIR (e.g., Li consumption).
- Catalyst screening : Test Pd or Cu catalysts for cross-coupling efficiency, referencing CAS 94022-99-8 synthesis protocols .
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